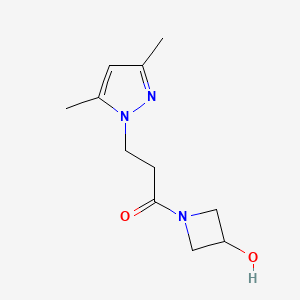
1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthetic chemistry of azetidine, which is a part of the compound, constitutes an important yet undeveloped research area . Azetidines are considered remarkable for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry .Molecular Structure Analysis
The molecular structure of “1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol” includes a four-membered azetidine ring and a tetrahydrofuran group. The InChI code for the compound is 1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2 .Chemical Reactions Analysis
Azetidines, which are part of the compound, possess important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis of Heterocyclic Amino Acid Derivatives
This compound serves as a precursor in the synthesis of new heterocyclic amino acid derivatives. These derivatives are obtained through aza-Michael addition of NH-heterocycles, which are crucial for developing pharmaceuticals with a variety of biological activities .
Suzuki–Miyaura Cross-Coupling Reactions
“1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol” is used in Suzuki–Miyaura cross-coupling reactions to create novel heterocyclic compounds. This process is essential for diversifying pharmaceutical compounds and enhancing their pharmacological profiles .
Development of Bioactive Molecules
The compound’s structure is conducive to the development of bioactive molecules, particularly those with potential therapeutic applications. Its role in the creation of azetidine and oxetane rings makes it valuable for medicinal chemistry research .
Physicochemical Property Evaluation
Researchers utilize this compound to synthesize derivatives that are then evaluated for their physicochemical properties. This is a critical step in the drug development process, as it determines the compound’s stability, solubility, and overall suitability for further development .
Metabolic Property Analysis
The metabolic properties of derivatives synthesized from “1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol” are studied to understand their behavior in biological systems. This includes their metabolism, absorption, distribution, and excretion, which are key factors in drug design .
Chemical Library Enrichment
This compound is instrumental in enriching chemical libraries with heterocyclic compounds. Chemical libraries are essential for high-throughput screening in drug discovery, providing a diverse range of molecules for identifying new drug candidates .
Research in Heterocyclic Chemistry
Lastly, “1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol” is significant in the field of heterocyclic chemistry, where it contributes to the understanding and development of four-membered saturated heterocycles containing nitrogen or oxygen atoms .
Safety and Hazards
Orientations Futures
The future directions of “1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol” could involve further exploration of its synthetic chemistry, given the potential of azetidines in various fields of research and industry . More studies could also be conducted to fully understand its mechanism of action and to discover other possible applications.
Propriétés
IUPAC Name |
1-(oxolan-2-ylmethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-4-9(5-7)6-8-2-1-3-11-8/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKHPQIVHZOSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



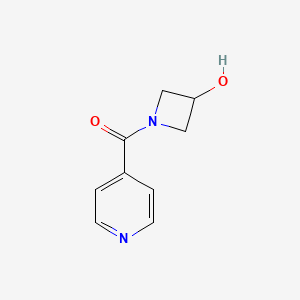
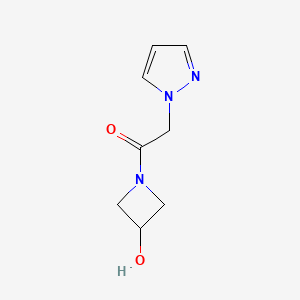
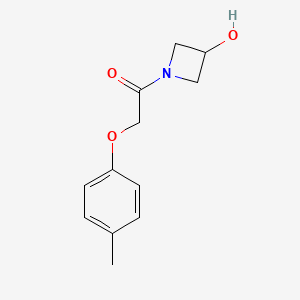
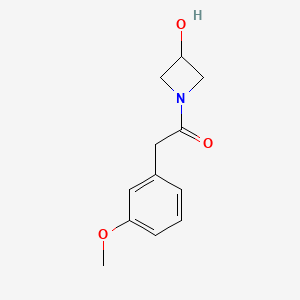
![2-(methoxymethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1468874.png)
![3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1468876.png)
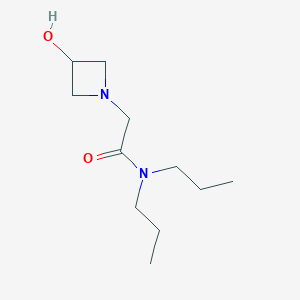


![1-[(2-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468881.png)
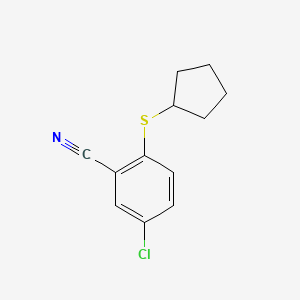

![(3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468886.png)
